Ethyl 3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate
Description
Ethyl 3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted at the 3-position with a carboxamido-piperidine moiety. The ethyl ester at the 2-position enhances lipophilicity, influencing bioavailability and membrane permeability.
Properties
IUPAC Name |
ethyl 3-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S2/c1-2-28-21(25)19-18(15-6-3-4-7-16(15)29-19)22-20(24)14-9-11-23(12-10-14)31(26,27)17-8-5-13-30-17/h3-8,13-14H,2,9-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCUDXQTTCKQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 429.5 g/mol. The compound features a benzofuran core linked to a piperidine ring substituted with a thiophenesulfonyl moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Thiophenesulfonyl Group : This involves sulfonylation using thiophene-2-sulfonyl chloride.
- Formation of the Carboxamide Group : This is done through amidation reactions where carboxylic acid derivatives react with amines.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have been tested against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compounds demonstrated cytotoxicity comparable to standard chemotherapeutics like doxorubicin .
The anticancer effects are attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds have shown inhibitory activity against PI3K and VEGFR-2, which are crucial in cancer cell proliferation and angiogenesis respectively .
- Induction of Apoptosis : Studies indicated that these compounds can induce apoptosis in cancer cells, leading to cell cycle arrest at the G1/S phase .
Case Studies
-
Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of various benzofuran derivatives, including those with thiophene substitutions. The results showed substantial inhibition of cell growth in multiple cancer cell lines, with IC50 values indicating potent activity .
Compound PI3Kα IC50 (nM) VEGFR-2 IC50 (nM) This compound TBD TBD Doxorubicin <10 N/A Sorafenib N/A 34 ± 0.86 - Mechanistic Studies : Further investigations into the mechanism revealed that this compound can significantly alter the expression levels of proteins involved in apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Ethyl 3-((4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl)methyl)-6-methoxy-benzofuran-2-carboxylate (Compound 21, )
- Structure : Features a benzofuran core with a 6-methoxy group and a piperazine-linked imidazole substituent at the 3-position.
- Key Differences : The imidazole-nitro group (electron-withdrawing) contrasts with the target compound’s thiophen-sulfonyl-piperidine group. Piperazine (a seven-membered ring) vs. piperidine (six-membered) alters conformational flexibility.
Ethyl 6-Methoxy-3-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)benzofuran-2-carboxylate (Compound 22, )
- Structure : Lacks a piperidine/piperazine moiety; instead, a nitroimidazole is directly attached via a methylene bridge.
- Key Differences : Simpler substituent structure may reduce steric hindrance but limit target selectivity compared to the sulfonamide-piperidine group in the target compound.
Piperidine/Piperazine-Linked Benzofurans
Ethyl 3-(Piperidin-4-yloxy)benzofuran-2-carboxylate (CAS 177200-90-7, )
- Structure : Piperidine is connected via an ether linkage (C–O–C) rather than a carboxamide.
- The ether linkage may confer greater metabolic stability compared to carboxamide .
Ethyl 5-(Piperazin-1-yl)benzofuran-2-carboxamide (Stage 4, )
- Structure : Benzofuran-2-carboxamide with a piperazine substituent at the 5-position.
- Key Differences : Positional isomerism (5- vs. 3-substitution) and carboxamide vs. ester groups affect solubility and hydrogen-bonding capacity.
Arylamino-Substituted Benzofurans
Ethyl 3-[(3,4,5-Trimethoxyphenyl)amino]benzofuran-2-carboxylate (Compound 3b, )
- Structure: Aryl amino group at the 3-position with electron-donating methoxy substituents.
- Reported anticancer activity via tubulin inhibition .
Comparative Data Table
Research Implications and Trends
- Electron-Withdrawing Groups : The thiophen-2-ylsulfonyl group in the target compound may enhance binding to serine proteases or kinases, analogous to sulfonamide drugs .
- Piperidine vs. Piperazine : Piperidine’s smaller ring size could reduce steric constraints compared to piperazine derivatives, improving target engagement .
- Synthetic Flexibility : The ethyl ester group allows for prodrug strategies, as seen in compounds like 3b, which can be hydrolyzed to active carboxylic acids .
Q & A
Q. Optimization Strategies :
- Use catalytic bases (e.g., K₂CO₃) to enhance reaction efficiency .
- Monitor reaction progress via TLC or HPLC to minimize side products .
How should researchers approach the structural elucidation of this compound using spectroscopic and crystallographic methods?
Q. Basic Research Focus
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the benzofuran core, piperidine, and sulfonamide groups by analyzing chemical shifts (e.g., sulfonamide protons at δ 8–10 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (expected ~500–550 g/mol) via high-resolution MS .
- Crystallography :
What strategies are effective in analyzing the biological activity and structure-activity relationships (SAR) of this compound?
Q. Advanced Research Focus
- In Vitro Assays : Screen for antiproliferative or antimicrobial activity using cell lines (e.g., IC₅₀ determination) and compare to analogs with modified sulfonamide or piperidine groups .
- SAR Insights :
- The thiophene-sulfonyl group may enhance target binding via π-π stacking, while the ethyl ester improves membrane permeability .
- Replace the piperidine with other heterocycles (e.g., pyrrolidine) to evaluate bioactivity shifts .
- Molecular Docking : Model interactions with enzymes (e.g., kinases) using AutoDock Vina to predict binding modes .
How can researchers resolve contradictions in physicochemical or biological data for this compound?
Q. Advanced Research Focus
- Reproducibility Checks :
- Verify synthetic purity (>95%) via HPLC and elemental analysis to exclude impurities as confounding factors .
- Re-test biological assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Data Reconciliation :
What computational methods are recommended for designing derivatives and optimizing their pharmacological profiles?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the sulfonamide and ester groups .
- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize derivatives with strong binding .
- ADMET Prediction : Use tools like SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .
How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
Q. Basic Research Focus
- Hydrolysis Studies :
- Incubate in buffered solutions (pH 1–13) and monitor degradation via UV-Vis or LC-MS. The ester group is prone to hydrolysis under alkaline conditions .
- Thermal Stability :
- Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for benzofurans) .
- Store lyophilized samples at –20°C to prevent ester hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
